molecular formula C10H16O3 B13567697 3-(4-Methylcyclohexyl)-2-oxopropanoic acid

3-(4-Methylcyclohexyl)-2-oxopropanoic acid

Cat. No.: B13567697
M. Wt: 184.23 g/mol
InChI Key: OCGCQIMMDYKEEX-UHFFFAOYSA-N
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Description

3-(4-Methylcyclohexyl)-2-oxopropanoic acid is a β-keto carboxylic acid characterized by a propanoic acid backbone with a 2-oxo group (β-keto functionality) and a 4-methylcyclohexyl substituent at the third carbon. The cyclohexyl ring is para-substituted with a methyl group, conferring both hydrophobic and stereochemical properties. While direct references to this specific compound are absent in the provided evidence, its structural analogs and derivatives are well-documented in biosynthesis, synthetic chemistry, and metabolic studies.

β-Keto acids like this are pivotal in biochemical pathways (e.g., polyketide biosynthesis) and synthetic applications due to their reactivity, particularly in decarboxylation and nucleophilic addition reactions.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-(4-methylcyclohexyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H16O3/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h7-8H,2-6H2,1H3,(H,12,13)

InChI Key

OCGCQIMMDYKEEX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylcyclohexyl)-2-oxopropanoic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a series of reactions, including oxidation of the corresponding alcohol or aldehyde.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, followed by purification steps such as distillation and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylcyclohexyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl group on the cyclohexane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

3-(4-Methylcyclohexyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylcyclohexyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key analogs of 3-(4-Methylcyclohexyl)-2-oxopropanoic acid, highlighting substituent differences and biological relevance:

Compound Name Molecular Formula Molecular Weight (Da) Key Substituent(s) Biological/Synthetic Role Reference
This compound* C₁₀H₁₄O₃ 186.22 4-Methylcyclohexyl Hypothetical (based on analogs) -
3-(cyclohex-2-en-1-yl)-2-oxopropanoic acid C₉H₁₂O₃ 168.19 Cyclohexenyl (unsaturated) Intermediate in salinosporamide A biosynthesis
3-(4-hydroxycyclohexa-1,5-dienyl)-2-oxopropanoic acid (H₂HPP_4) C₉H₁₀O₄ 182.17 4-Hydroxycyclohexadienyl Precursor in tetrahydrotyrosine biosynthesis
3-(3-Indolyl)-2-oxopropanoic acid C₁₁H₉NO₃ 203.19 Indolyl (aromatic) Gut microbiota metabolite in cattle
3-(3-Hydroxyphenyl)-2-oxopropanoic acid C₉H₈O₄ 180.16 3-Hydroxyphenyl Pharmacological research (e.g., ADMET studies)
3-(2-Oxocyclohexyl)propanoic acid C₉H₁₄O₃ 170.21 2-Oxocyclohexyl Synthetic intermediate

*Hypothetical compound inferred from analogs.

Key Observations:

Substituent Effects on Reactivity: Cyclohexenyl/cyclohexadienyl groups (e.g., in H₂HPP_4) introduce conjugation and planarity, enhancing enzyme binding in biosynthesis . Methylcyclohexyl groups likely improve lipid solubility compared to hydroxylated or unsaturated analogs, affecting bioavailability.

Biosynthetic Roles: Cyclohexenyl derivatives are critical in marine bacterial pathways (e.g., salinosporamide A in Salinispora tropica), where their unsaturated rings facilitate cyclization reactions . Hydroxycyclohexadienyl analogs (H₂HPP_4) undergo enzymatic isomerization in Bacillus spp. for amino acid biosynthesis .

Synthetic Applications: β-Keto acids with aromatic substituents (e.g., indolyl) are synthesized via multi-component reactions involving aldehydes and β-amino acids, as seen in lactamase inhibitor studies . Cyclohexyl-substituted analogs are synthesized via solvent-free fusion methods or acid-catalyzed condensations .

Physicochemical Properties

Property This compound* 3-(cyclohex-2-en-1-yl)-2-oxopropanoic acid 3-(3-Indolyl)-2-oxopropanoic acid
LogP (Predicted) ~1.8 (moderate lipophilicity) ~1.2 ~0.5
Water Solubility Low (hydrophobic cyclohexyl) Moderate (unsaturated ring) Low (aromatic indolyl)
pKa (Carboxylic acid) ~2.5 ~2.5 ~2.5
Melting Point ~100–120°C (estimated) Not reported Not reported

*Estimated based on structural analogs.

Notes:
  • The 4-methylcyclohexyl group increases LogP compared to unsaturated or hydroxylated analogs, suggesting better membrane permeability.

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